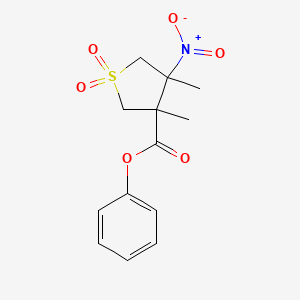
5-(2-fluorophenoxy)pentyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorophenoxy)pentyl thiocyanate is a synthetic compound that belongs to the class of cannabinoids. It is also known as AM2201, which is a potent agonist of the cannabinoid receptors. The compound was first synthesized in the late 2000s and has since been used in scientific research to understand the mechanism of action of cannabinoids.
Mécanisme D'action
The mechanism of action of AM2201 involves the activation of the CB1 and CB2 receptors, which leads to the release of various neurotransmitters and cytokines. This activation results in the modulation of various physiological processes such as pain, appetite, and inflammation.
Biochemical and Physiological Effects:
AM2201 has been found to have several biochemical and physiological effects. It has been shown to induce hyperphagia, increase locomotor activity, and reduce anxiety in animal models. It has also been found to have analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
AM2201 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it an excellent tool for studying the role of these receptors in various physiological processes. However, the compound has several limitations as well. It is highly lipophilic, which makes it difficult to dissolve in aqueous solutions. It is also known to have a short half-life, which limits its use in long-term studies.
Orientations Futures
There are several future directions for the use of AM2201 in scientific research. One area of interest is the role of the cannabinoid receptors in the regulation of the immune system. Another area of interest is the potential therapeutic applications of AM2201 in the treatment of various diseases such as pain, inflammation, and anxiety. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of AM2201 in vivo.
Conclusion:
In conclusion, 5-(2-fluorophenoxy)pentyl thiocyanate is a synthetic compound that has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has several advantages for lab experiments, including its potency as a CB1 and CB2 receptor agonist. However, the compound has several limitations as well, including its lipophilicity and short half-life. There are several future directions for the use of AM2201 in scientific research, including the potential therapeutic applications of the compound.
Méthodes De Synthèse
The synthesis of 5-(2-fluorophenoxy)pentyl thiocyanate involves the reaction between 2-fluorophenylacetonitrile and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of AM2201, which is then purified using chromatography techniques.
Applications De Recherche Scientifique
AM2201 is widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively.
Propriétés
IUPAC Name |
5-(2-fluorophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-11-6-2-3-7-12(11)15-8-4-1-5-9-16-10-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJBUCPGGUDCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCSC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenoxy)pentyl thiocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)

![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)

![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

